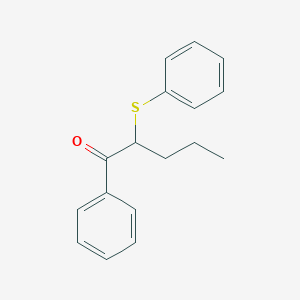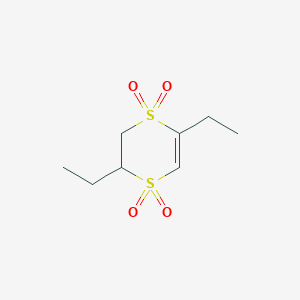![molecular formula C15H12ClF3N2O2 B14606643 N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea CAS No. 57478-31-6](/img/structure/B14606643.png)
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl group substituted with a chloro and trifluoromethyl group, linked to a phenoxy group, and further connected to a methylurea moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable phenoxy derivative. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C. The reaction mixture is then admixed with p-toluenesulfonic acid in a polar solvent at a reaction temperature of 40°C up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.
科学的研究の応用
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including analgesic properties.
Medicine: Explored for its potential therapeutic effects, particularly in pain management.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea involves its interaction with specific molecular targets. For instance, its analgesic effects are mediated through its interaction with opioid receptors, leading to the modulation of pain signals . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
Similar compounds include other phenylurea derivatives and trifluoromethyl-substituted phenoxy compounds. Examples include:
Uniqueness
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
57478-31-6 |
|---|---|
分子式 |
C15H12ClF3N2O2 |
分子量 |
344.71 g/mol |
IUPAC名 |
1-[4-[4-chloro-2-(trifluoromethyl)phenoxy]phenyl]-3-methylurea |
InChI |
InChI=1S/C15H12ClF3N2O2/c1-20-14(22)21-10-3-5-11(6-4-10)23-13-7-2-9(16)8-12(13)15(17,18)19/h2-8H,1H3,(H2,20,21,22) |
InChIキー |
YVYGWATWLUIGSK-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


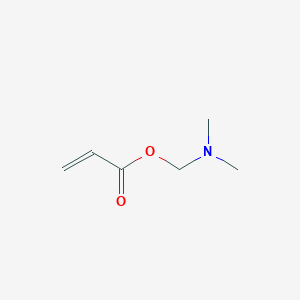
![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
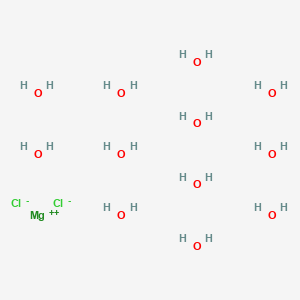
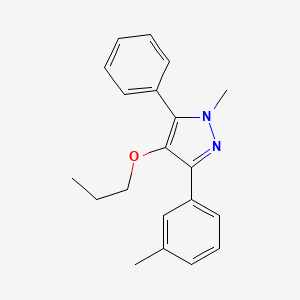
![(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14606592.png)
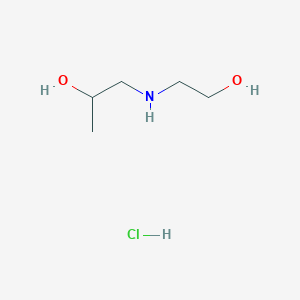
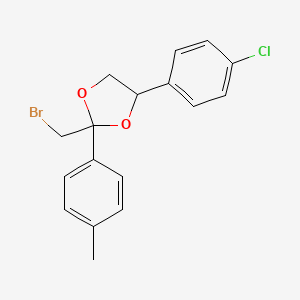
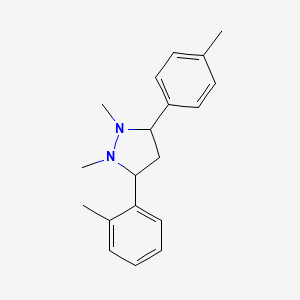
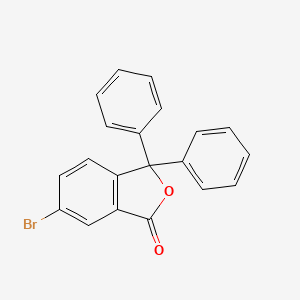
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
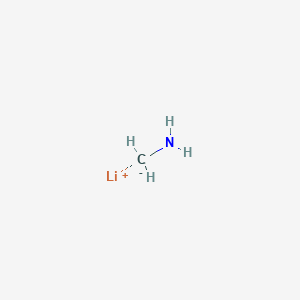
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
